三氢化钇

描述

Synthesis Analysis

Yttrium trihydride films can be synthesized using a thin film technique, which involves covering yttrium films with a palladium overlayer under ultra-high vacuum conditions. This method allows for ex-situ hydrogen loading to achieve the trihydride phase, demonstrating a practical approach to synthesizing compact yttrium trihydride (Huiberts et al., 1996).

Molecular Structure Analysis

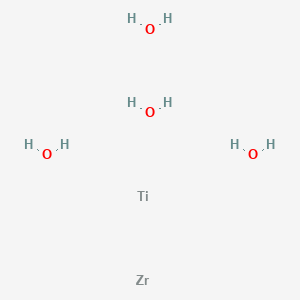

The structural and electronic properties of hexagonal yttrium trihydride have been studied, revealing that hydrogen positions within the metal lattice play a crucial role. Hexagonal YH₃, with its unusual hydrogen displacements, is found to be more stable than the cubic structure, suggesting a semimetallic nature rather than a semiconductor. This insight into the molecular structure is critical for understanding the material's properties and potential applications (Wang & Chou, 1995).

Chemical Reactions and Properties

Research on yttrium and lanthanum hydride films has shown that these materials exhibit switchable optical properties near their metal-insulator transition. This unique feature, where the dihydrides are metallic and shiny, while the trihydrides are semiconducting and transparent, opens up possibilities for innovative uses in smart windows and other optical devices. The transition between these states can be induced by changing the hydrogen gas pressure or voltage, highlighting the chemical reactivity and versatility of yttrium trihydride (Griessen et al., 1997).

Physical Properties Analysis

A face-centered cubic (FCC) phase of yttrium trihydride, typically stable under high pressure, can be stabilized at ambient pressures through mechanical milling. This process transforms the hexagonal close-packed structure into an FCC structure, altering its band gap and demonstrating the adaptability of the material's physical properties under different conditions. The possibility to retain the FCC structure upon re-hydrogenation from the dihydride phase further emphasizes the material's unique physical characteristics (Kataoka et al., 2021).

Chemical Properties Analysis

The study of yttrium oxyhydrides, closely related to yttrium trihydride, sheds light on the interplay between chemical composition and crystalline architecture. Theoretical exploration of structural transformations due to gradual oxidation highlights the importance of cation-ligand interactions in determining structural stability. This work contributes to our understanding of the chemical properties and formation routes of yttrium trihydride and related materials (Liivand et al., 2019).

科学研究应用

光学性质和应用

三氢化钇(YH3)表现出显著的光学性质变化,例如从反射的镜面状态过渡到透明的窗户状状态,这在建筑、光学通信、激光技术和摄影等领域具有潜在应用。在室温下,通过将钇和镧氢化物薄膜暴露在氢气环境中,实现了这种可逆过程,导致从镜面二氢化物到透明窗户状三氢化物薄膜的形成(Freemantle, 1996)。此外,钇氢化物薄膜已经被研究了二十多年,用于光电子和太阳能应用,氢诱导的从金属钇和钇二氢化物到透明半导体材料钇三氢化物的转变(Mongstad et al., 2014)。

电子结构和相变

钇三氢化物在氢负载时展示出结构和电子性质的显著变化。角分辨光电发射实验揭示了费米能级处金属d带的缺失,以及在较高束缚能处存在的扁平的氢诱导带(Hayoz et al., 2003)。压力诱导研究表明,在约8 GPa时,钇三氢化物发生了六方到立方的相变,为其在不同条件下的结构动力学提供了见解(Palasyuk & Tkacz, 2005)。

氢存储和吸收

钇三氢化物的研究还包括其在氢存储和吸收方面的潜力。已经进行了关于合成钇三氢化物薄膜用于离线测量的研究,探索其电学和光学性质,以及氢负载对电阻率和薄膜形态的影响(Huiberts et al., 1996)。

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Yttrium is a chemically versatile rare earth element that finds use in a range of applications including lasers and superconductors . In medicine, yttrium-based materials are used in medical lasers and biomedical implants . This is extended through the array of available yttrium isotopes to enable roles for 90Y complexes as radiopharmaceuticals and 86Y tracers for positron emission tomography (PET) imaging .

属性

IUPAC Name |

hydride;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Y.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHLWINJTPLDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

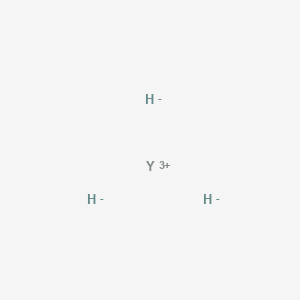

[H-].[H-].[H-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015524 | |

| Record name | Yttrium trihydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.930 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Yttrium trihydride | |

CAS RN |

13598-57-7 | |

| Record name | Yttrium hydride (YH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium hydride (YH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium trihydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium trihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)

![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)